molecular formula C27H30O15 B14032298 Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside

Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside

Cat. No.: B14032298
M. Wt: 594.5 g/mol
InChI Key: UIXIEXAWTSBGCB-QUWZHRFUSA-N
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Description

Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring compound found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic synthesis using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. This method involves a UDP-rhamnose regeneration system, which ensures high efficiency and yield .

Industrial Production Methods

Industrial production of this compound often involves the extraction of isorhamnetin from plant sources, followed by chemical or enzymatic glycosylation. The use of bioreactors and optimized reaction conditions, such as pH and temperature, are crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosylated derivatives and oxidized forms of isorhamnetin .

Scientific Research Applications

Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-18(31)21(34)23(36)27(39-9)40-11-6-13(29)17-16(7-11)41-24(10-3-4-12(28)15(5-10)37-2)25(20(17)33)42-26-22(35)19(32)14(30)8-38-26/h3-7,9,14,18-19,21-23,26-32,34-36H,8H2,1-2H3/t9-,14+,18-,19+,21+,22-,23+,26-,27-/m0/s1

InChI Key

UIXIEXAWTSBGCB-QUWZHRFUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O

Origin of Product

United States

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